molecular formula C12H18BrNO2 B13274256 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol

2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol

Cat. No.: B13274256
M. Wt: 288.18 g/mol
InChI Key: NKPXKVHHORLTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol is a synthetic organic compound characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the bromination of 4-methoxyphenol followed by the introduction of the 1-amino-2,2-dimethylpropyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-(1-Amino-2,2-dimethylpropyl)-4-hydroxy-6-methoxyphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-hydroxyphenol
  • 2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methoxyphenol
  • 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-ethoxyphenol

Uniqueness

2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol is unique due to the presence of both a bromine atom and a methoxy group on the phenol ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds. The methoxy group can enhance the compound’s solubility and stability, while the bromine atom can increase its reactivity in substitution reactions.

Properties

Molecular Formula

C12H18BrNO2

Molecular Weight

288.18 g/mol

IUPAC Name

2-(1-amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol

InChI

InChI=1S/C12H18BrNO2/c1-12(2,3)11(14)8-5-7(13)6-9(16-4)10(8)15/h5-6,11,15H,14H2,1-4H3

InChI Key

NKPXKVHHORLTNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=C(C(=CC(=C1)Br)OC)O)N

Origin of Product

United States

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